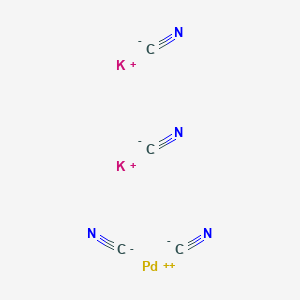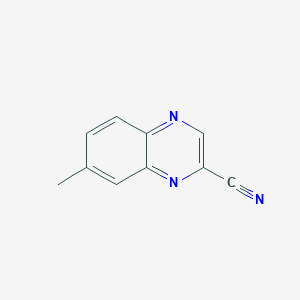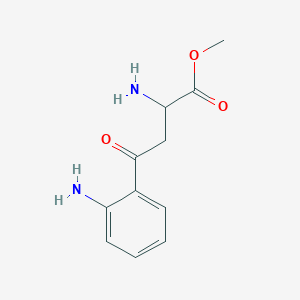![molecular formula C15H23NO2 B081261 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol CAS No. 13707-91-0](/img/structure/B81261.png)
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling.
Wirkmechanismus
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 is a selective β2-adrenergic receptor antagonist. It binds to the β2-adrenergic receptor and blocks the binding of endogenous ligands, such as epinephrine and norepinephrine. This results in a decrease in β2-adrenergic receptor signaling, which can lead to a variety of physiological effects depending on the tissue and cell type.
Biochemische Und Physiologische Effekte
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to have a variety of biochemical and physiological effects depending on the tissue and cell type. In the respiratory system, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the bronchodilatory effects of β2-adrenergic receptor agonists, such as albuterol. In the cardiovascular system, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the vasodilatory effects of β2-adrenergic receptor agonists, such as isoproterenol. In the liver and skeletal muscle, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the glycogenolytic effects of β2-adrenergic receptor agonists, such as epinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has several advantages as a research tool. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific study of β2-adrenergic receptor signaling. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. It has a relatively low affinity for the β2-adrenergic receptor compared to other β2-adrenergic receptor antagonists, which may limit its effectiveness in certain experiments. It also has a relatively short half-life in vivo, which may limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551. One direction is the development of more potent and selective β2-adrenergic receptor antagonists for use in research and clinical applications. Another direction is the investigation of the role of β2-adrenergic receptor signaling in the pathogenesis of various diseases, such as asthma, cardiovascular disease, and diabetes. Additionally, the use of 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 in combination with other drugs or therapies may provide new insights into the treatment of these diseases.
Synthesemethoden
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 can be synthesized through a multistep process starting from 3-(prop-2-en-1-yl)phenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then reacted with 2-bromo-1-(propan-2-ylamino)ethane to yield the corresponding secondary amine. The final step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551.
Wissenschaftliche Forschungsanwendungen
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It has been used to investigate the role of β2-adrenergic receptors in asthma, cardiovascular disease, and diabetes. It has also been used to study the effects of β2-adrenergic receptor agonists and antagonists on various physiological processes, such as bronchodilation, vasodilation, and glucose metabolism.
Eigenschaften
CAS-Nummer |
13707-91-0 |
|---|---|
Produktname |
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol |
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
1-(propan-2-ylamino)-3-(3-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-6-13-7-5-8-15(9-13)18-11-14(17)10-16-12(2)3/h4-5,7-9,12,14,16-17H,1,6,10-11H2,2-3H3 |
InChI-Schlüssel |
XYBDCAYPKRUVCK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC(=C1)CC=C)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC(=C1)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



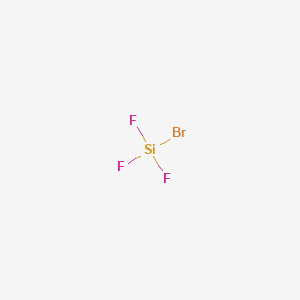

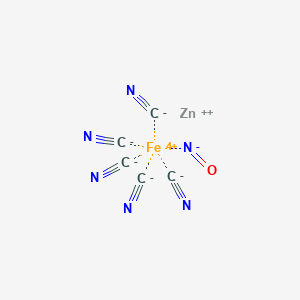

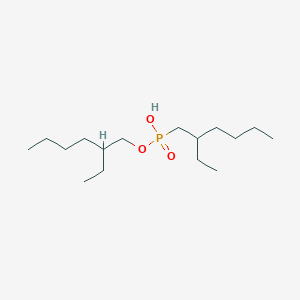
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
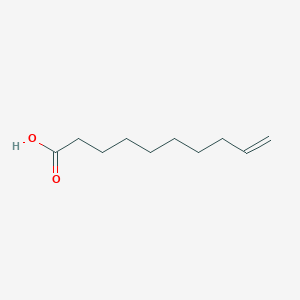
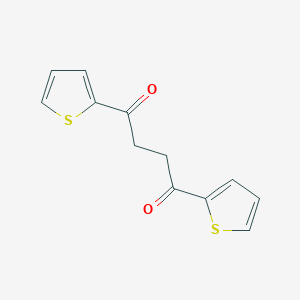
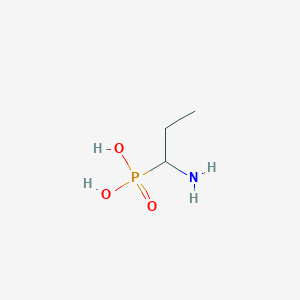

![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
